

An In-depth Technical Guide to 1-(1-Adamantyl)ethanol

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Compound of Interest

Compound Name: 1-(1-Adamantyl)ethanol

Cat. No.: B128392

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(1-Adamantyl)ethanol**, a notable member of the adamantane family of compounds. The unique structural characteristics of the adamantane cage—a rigid, lipophilic, and three-dimensional scaffold—have made its derivatives, including **1-(1-Adamantyl)ethanol**, subjects of significant interest in medicinal chemistry and materials science. This document consolidates key information on its chemical identity, properties, synthesis, and biological activities to support ongoing research and development efforts.

Chemical Identity and Synonyms

1-(1-Adamantyl)ethanol is a secondary alcohol characterized by an ethyl group attached to one of the four tertiary carbon atoms of the adamantane core. It is crucial to distinguish it from its structural isomer, 2-(1-Adamantyl)ethanol (also known as 1-Adamantaneethanol), where the hydroxyl group is on the terminal carbon of the ethyl chain.

Identifier	1-(1-Adamantyl)ethanol	2-(1-Adamantyl)ethanol (Isomer)
CAS Number	26750-08-3[1][2]	6240-11-5[3][4][5][6]
Molecular Formula	C ₁₂ H ₂₀ O[2]	C ₁₂ H ₂₀ O[3][5][6]
Molecular Weight	180.29 g/mol [2][3]	180.29 g/mol [3][5][6]
Synonyms	α -Methyl-1-adamantanemethanol, 1-(Adamantan-1-yl)ethanol, 1-(1-Hydroxyethyl)adamantane	1-Adamantaneethanol, 2-(1-Adamantyl)ethanol, 1-(2-Hydroxyethyl)adamantane[3][6]

Physicochemical Properties

The physicochemical properties of adamantane derivatives are largely influenced by the bulky and lipophilic adamantyl group, which can enhance metabolic stability and improve tissue distribution of parent molecules.

Property	1-(1-Adamantyl)ethanol	2-(1-Adamantyl)ethanol (Isomer for Comparison)
Appearance	White to off-white solid	White or cream solid, white crystalline powder[6]
Melting Point	Not specified in search results	66-69 °C[4]
Solubility	Sparingly soluble in water	Sparingly soluble in water[6]
Viscosity	1.06 cP at 20 °C (as an organic solution)	Not specified
XLogP3	Not specified	3.4[3]

Synthesis of 1-(1-Adamantyl)ethanol

A common and effective method for the synthesis of **1-(1-Adamantyl)ethanol** is the reduction of the corresponding ketone, 1-acetyladamantane. This transformation can be readily achieved using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 1-Acetyladamantane

This protocol describes a general procedure for the synthesis of **1-(1-Adamantyl)ethanol** via the sodium borohydride reduction of 1-acetyladamantane.[7][8][9]

Materials:

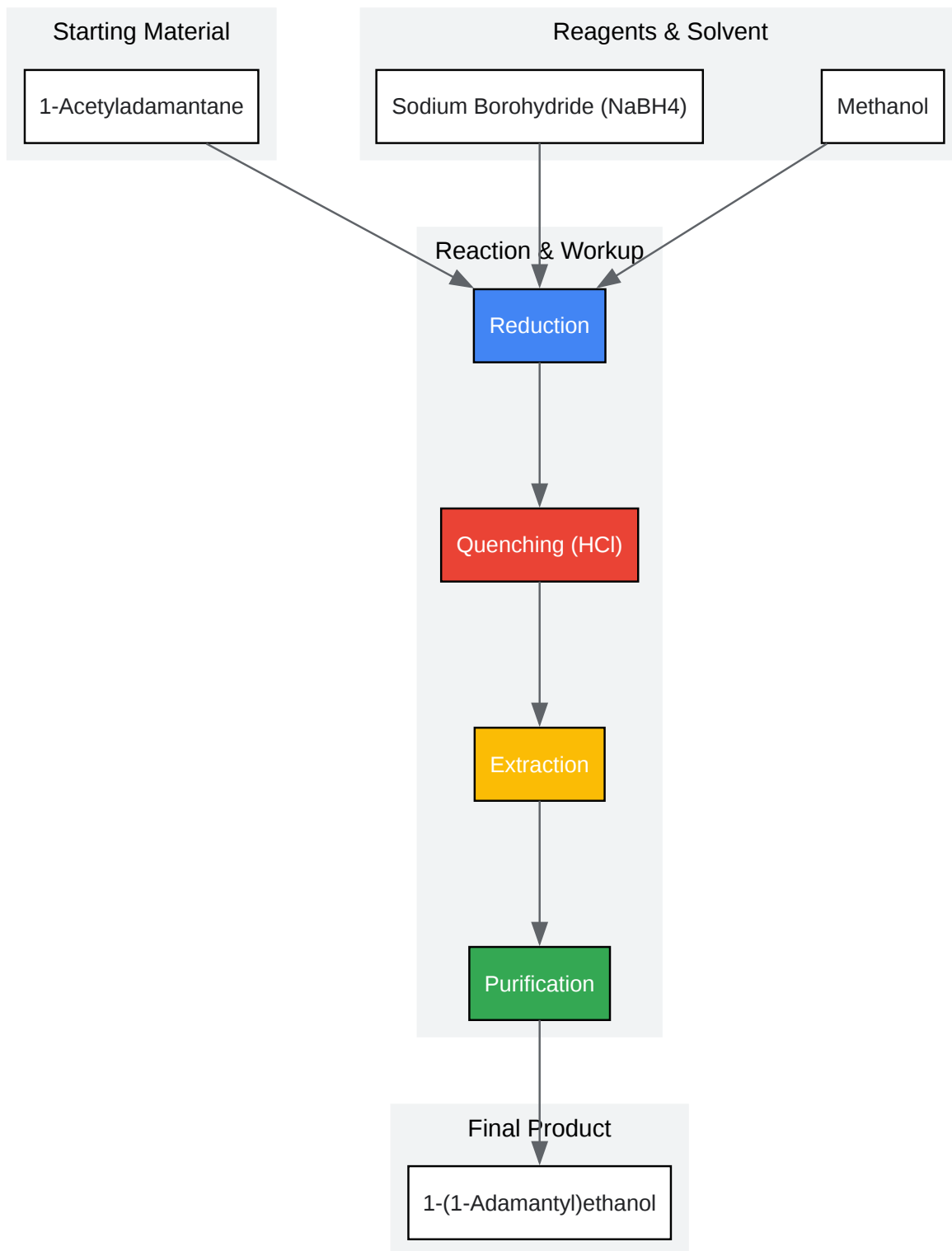
- 1-Acetyladamantane
- Sodium borohydride (NaBH_4)
- Methanol (or Ethanol)
- Deionized water
- Diethyl ether (or Ethyl acetate)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Hydrochloric acid (1M solution)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 1-acetyladamantane (1.0 eq) in methanol. Stir the solution at room temperature until the solid is completely dissolved.
- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5 °C.

- Reduction: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
- Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid until the effervescence ceases. This step neutralizes the excess sodium borohydride and hydrolyzes the borate ester intermediate.
- Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
- Extraction: To the remaining aqueous layer, add deionized water and extract the product with diethyl ether (3 x volume of the aqueous layer).
- Washing: Combine the organic extracts and wash sequentially with deionized water and brine.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **1-(1-Adamantyl)ethanol** can be further purified by recrystallization or column chromatography on silica gel.

Synthesis Workflow of 1-(1-Adamantyl)ethanol

[Click to download full resolution via product page](#)A simplified workflow for the synthesis of **1-(1-Adamantyl)ethanol**.

Biological Activity and Potential Applications

Adamantane derivatives are well-represented in clinically used drugs, valued for their ability to increase lipophilicity, which can enhance a drug's bioavailability and pharmacokinetic profile.

[10] The adamantane moiety is present in antiviral, antidiabetic, and anti-inflammatory agents.

[10]

Anti-Inflammatory and Immunomodulatory Potential:

1-(1-Adamantyl)ethanol has been identified as a compound with potential therapeutic applications in autoimmune diseases. It is suggested to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, it may inhibit the activation of T cells and B cells, which are key players in the inflammatory cascade of autoimmune disorders. The anti-inflammatory properties of adamantane derivatives are a significant area of research, with some compounds showing activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[11]

Antimicrobial Properties:

While specific data for **1-(1-Adamantyl)ethanol** is limited, its isomer, 2-(1-Adamantyl)ethanol, has demonstrated antimicrobial properties, inhibiting the growth of Staphylococcus species, including methicillin-resistant strains (MRSA).[5] The antimicrobial activity of various adamantane derivatives has been documented against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10] For instance, certain adamantane-containing Schiff bases and hydrazides have shown minimum inhibitory concentrations (MICs) ranging from 62.5 to 1000 µg/mL against various bacterial strains.[10]

Antiviral Activity:

The adamantane scaffold is famously a part of antiviral drugs like Amantadine and Rimantadine, which historically have been used against Influenza A virus.[12][13] Their mechanism of action involves the inhibition of the viral M2 proton channel, which is essential for the virus to uncoat and release its genetic material into the host cell.[13][14] While resistance has developed to these first-generation adamantane antivirals, the scaffold continues to be a valuable component in the design of new antiviral agents.[12][15]

Experimental Protocol: In Vitro Anti-Inflammatory Assay (General)

This protocol outlines a general method for assessing the anti-inflammatory activity of a compound like **1-(1-Adamantyl)ethanol** by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- Macrophage cell line (e.g., RAW 264.7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Lipopolysaccharide (LPS)
- **1-(1-Adamantyl)ethanol**
- Phosphate-buffered saline (PBS)
- ELISA kit for a pro-inflammatory cytokine (e.g., TNF- α or IL-6)
- Cell viability assay kit (e.g., MTT or PrestoBlue)
- 96-well cell culture plates

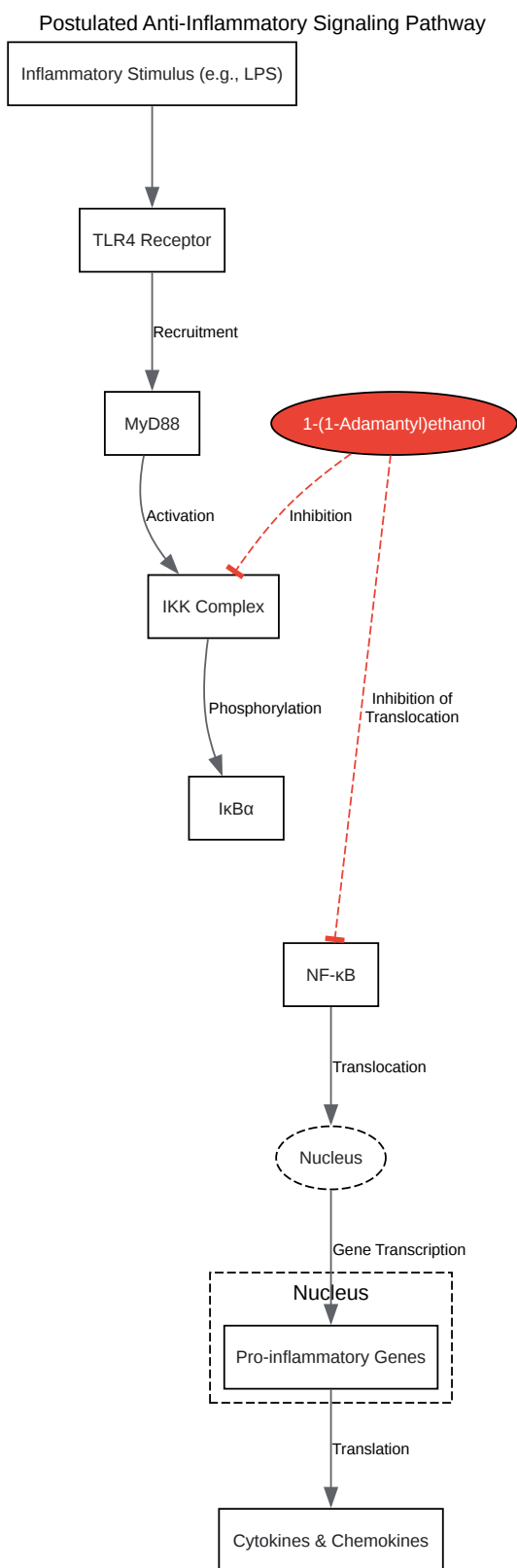
Procedure:

- **Cell Seeding:** Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **1-(1-Adamantyl)ethanol** in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
- **Stimulation:** After a pre-incubation period with the compound (e.g., 1 hour), stimulate the cells with LPS (a potent inducer of inflammation) at a pre-determined optimal concentration. Include an unstimulated control group.

- **Incubation:** Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production.
- **Supernatant Collection:** Collect the cell culture supernatants for cytokine analysis.
- **Cytokine Quantification:** Measure the concentration of the chosen pro-inflammatory cytokine (e.g., TNF- α) in the supernatants using an ELISA kit according to the manufacturer's instructions.
- **Cell Viability Assessment:** Perform a cell viability assay on the remaining cells to ensure that the observed effects on cytokine production are not due to cytotoxicity of the compound.
- **Data Analysis:** Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

Potential Signaling Pathways

The biological effects of adamantane derivatives are mediated through their interaction with various cellular signaling pathways. In the context of inflammation, a key pathway implicated is the Nuclear Factor-kappa B (NF- κ B) signaling cascade.



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Potential mechanism of **1-(1-Adamantyl)ethanol** in modulating the NF- κ B inflammatory pathway.

This diagram illustrates a plausible mechanism where an inflammatory stimulus like LPS activates the TLR4 receptor, leading to a signaling cascade that activates the IKK complex. The IKK complex then phosphorylates I κ B α , leading to its degradation and the release of NF- κ B. NF- κ B translocates to the nucleus to induce the transcription of pro-inflammatory genes. **1-(1-Adamantyl)ethanol** may exert its anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF- κ B.

In summary, **1-(1-Adamantyl)ethanol** is a compound with significant potential, particularly in the development of new therapeutic agents. Its synthesis is straightforward, and its biological profile suggests promising immunomodulatory and anti-inflammatory activities that warrant further investigation. This guide serves as a foundational resource for researchers aiming to explore the full potential of this intriguing molecule.

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